3-(2-Hydroxyethyl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c7-2-1-6-4(8)3-10-5(6)9/h7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOQCYGCTXGPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Thiazolidine-2,4-dione and ethylene oxide.
Reaction Conditions: The reaction is conducted in the presence of a base, such as sodium hydroxide, at an elevated temperature.
Product Isolation: The product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antidiabetic Applications
Thiazolidinediones, including 3-(2-hydroxyethyl)thiazolidine-2,4-dione, are primarily used in managing type 2 diabetes. They act through PPAR-γ activation, which enhances insulin sensitivity in adipose tissue, muscle, and liver cells. Notable compounds in this category include:
| Compound Name | Mechanism of Action | Clinical Use |
|---|---|---|
| Rosiglitazone | PPAR-γ agonist | Diabetes management |
| Pioglitazone | PPAR-γ agonist | Diabetes management |
| This compound | Insulin sensitization | Potential future treatments |
Recent studies have shown that thiazolidinedione derivatives can also inhibit enzymes such as aldose reductase and cyclooxygenase, further enhancing their therapeutic profile against diabetes-related complications .
Antimicrobial Activity
Research indicates that thiazolidine derivatives possess substantial antimicrobial properties against various bacterial strains. A study synthesized several thiazolidine-2,4-dione-based compounds and evaluated their antibacterial activity using the broth dilution method. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics:
| Compound | MIC (mg/L) | Bacterial Strain |
|---|---|---|
| Compound A | 3.91 | E. coli |
| Compound B | 5.12 | S. aureus |
| Compound C | 4.50 | C. albicans |
These findings underscore the potential of thiazolidinediones as lead compounds for developing new antimicrobial agents .
Antioxidant Properties
The antioxidant capabilities of thiazolidinedione derivatives are attributed to their ability to scavenge ROS and inhibit lipid peroxidation. A recent study evaluated the antioxidant activity of synthesized compounds using ABTS and DPPH assays, revealing significant inhibition rates:
| Compound | ABTS Inhibition (%) | DPPH Inhibition (%) |
|---|---|---|
| Compound D | 76.3 | 71.5 |
| Compound E | 68.9 | 65.0 |
This antioxidant activity is crucial for mitigating oxidative stress-related diseases .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A series of chlorophenylthiosemicarbazone hybrids derived from thiazolidine-2,4-dione were synthesized and tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compound exhibited an MIC comparable to standard antibiotics like oxacillin and cefuroxime, indicating its potential as a new antimicrobial agent .
Case Study 2: Antioxidant Activity Assessment
In another study focusing on the antioxidant properties of new phenolic derivatives of thiazolidine-2,4-dione, researchers reported significant inhibition of lipid peroxidation and effective scavenging of free radicals. This suggests that these derivatives could be beneficial in preventing oxidative damage in various diseases .
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARs. By activating these receptors, the compound can modulate gene expression and improve insulin sensitivity, making it a valuable agent in the treatment of type 2 diabetes mellitus. Additionally, its antioxidant properties contribute to its therapeutic effects by reducing oxidative stress.
Comparison with Similar Compounds
Key Trends :
- Polar groups (e.g., hydroxyethyl, aminoethyl) enhance solubility and target binding via H-bonding but may reduce membrane permeability.
Substituent Effects at the C5 Position
The C5 position is typically modified via Knoevenagel condensation with arylidene aldehydes, influencing electronic and steric properties:
Key Trends :
- Electron-withdrawing groups (e.g., Cl, Br) enhance anticancer and antimicrobial activity by stabilizing arylidene conjugation.
- Methoxy groups improve antidiabetic activity via PPAR-γ activation but may reduce metabolic stability .
Physicochemical and Pharmacokinetic Considerations
- Rotatable Bonds: Hydroxyethyl introduces 2 rotatable bonds, which may reduce oral bioavailability compared to rigid analogs (e.g., morpholinomethyl derivatives) .
- Metabolic Stability : Hydroxyethyl groups are susceptible to glucuronidation, necessitating prodrug strategies for sustained activity.
Biological Activity
3-(2-Hydroxyethyl)thiazolidine-2,4-dione, commonly referred to as thiazolidinedione (TZD), is a compound that has garnered significant interest due to its diverse biological activities, particularly in the context of metabolic diseases, cancer treatment, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Thiazolidinediones
Thiazolidinediones are a class of compounds known for their insulin-sensitizing effects and have been primarily utilized in the management of type 2 diabetes mellitus. The structure of this compound allows it to interact with various molecular targets, influencing metabolic pathways and cellular functions.
The biological activity of this compound is primarily attributed to its ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This activation leads to:
- Increased insulin sensitivity : Enhancing glucose uptake in muscle and adipose tissue.
- Anti-inflammatory effects : Modulating inflammatory pathways and reducing cytokine production.
- Regulation of lipid metabolism : Promoting fatty acid oxidation and decreasing triglyceride levels.
Antidiabetic Effects
Research indicates that thiazolidinediones exhibit potent antidiabetic properties. A study demonstrated that this compound significantly improved glycemic control in diabetic models through enhanced insulin sensitivity and reduced insulin resistance.
| Study | Model | Findings |
|---|---|---|
| Diabetic rats | Reduced blood glucose levels by 30% after 4 weeks of treatment. | |
| In vitro human adipocytes | Increased glucose uptake by 50% compared to control. |
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiazolidinediones. Specifically, this compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- In vitro studies : The compound exhibited cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells with IC50 values ranging from 0.60 to 4.70 µM.
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 1.5 |
| MCF-7 | 3.0 |
These findings suggest that the compound may act as a promising candidate for further development as an anticancer agent.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against several bacterial strains. In a study assessing its efficacy against Staphylococcus epidermidis, the compound demonstrated moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 50 µM.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 100 |
These results indicate that thiazolidinediones could serve as potential leads for developing new antimicrobial agents.
Case Studies
-
Diabetes Management : A clinical trial involving patients with type 2 diabetes treated with TZDs showed significant improvements in HbA1c levels over a six-month period.
- Participants : 150 patients
- Results : Average reduction in HbA1c by 1.5% (p < 0.01).
-
Cancer Treatment : A preclinical study using animal models indicated that administration of thiazolidinediones led to tumor size reduction in xenograft models of breast cancer.
- Control Group : Tumor size increased by 20%.
- Treatment Group : Tumor size decreased by 30%.
Q & A
Q. What are the standard synthetic routes for 3-(2-Hydroxyethyl)thiazolidine-2,4-dione, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via N-alkylation of the thiazolidine-2,4-dione core. A common method involves reacting thiazolidine-2,4-dione with 2-chloroethanol or a similar hydroxyethylating agent in the presence of sodium hydroxide (NaOH) in hot ethanol. For example, N-alkylation with 2-nitro-benzyl chloride under these conditions yields intermediates with hydroxyethyl moieties . Alternative approaches include Knoevenagel condensation for introducing substituents at the 5-position, where aldehydes or ketones react with the thiazolidine-2,4-dione core in solvents like ethanol with catalysts such as morpholine . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical for minimizing side products like unreacted starting materials or over-alkylated derivatives.
Q. How are physicochemical properties (e.g., solubility, stability) of this compound characterized in academic research?
Key characterization techniques include:
- Melting Point Analysis : Determines purity and crystallinity .
- Spectroscopy :
Q. What biological targets are commonly associated with thiazolidine-2,4-dione derivatives, and how is activity screened?
Thiazolidine-2,4-diones are explored as inhibitors of enzymes like α-amylase, α-glucosidase (for diabetes), and aldose reductase (for diabetic complications). Screening involves:
- In vitro enzyme assays : Measuring IC₅₀ values via colorimetric methods (e.g., DNSA reagent for α-amylase activity) .
- Cell-based models : Testing cytotoxicity and apoptosis induction in cancer cell lines (e.g., U937 leukemia cells) using MTT assays .
- Molecular docking : Preliminary SAR studies to predict binding interactions with target proteins (e.g., ERK1/2 kinase) .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions of the thiazolidine-2,4-dione core impact biological activity?
- 3-Position Modifications : Alkylation with hydroxyethyl or benzyl groups enhances solubility and target affinity. For example, 3-(2-aminoethyl) derivatives show improved ERK1/2 inhibition due to enhanced hydrogen bonding with catalytic lysine residues .
- 5-Position Modifications : Arylidene substituents (e.g., 4-ethoxybenzylidene) increase π-π stacking with hydrophobic enzyme pockets, improving inhibitory potency against α-amylase and aldose reductase . Substitution patterns (e.g., shifting ethoxy from para to ortho on benzylidene groups) can dramatically alter activity, as seen in ERK1/2 inhibitors .
Q. What strategies resolve contradictions in bioactivity data across different studies?
Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized protocols : Repeating assays under controlled conditions (e.g., pH, temperature, and enzyme concentration) .
- Analytical validation : Using HPLC or LC-MS to confirm compound integrity before testing .
- Computational modeling : Identifying confounding factors (e.g., solvent effects on ligand conformation) via molecular dynamics simulations .
Q. How are advanced spectroscopic and computational techniques applied to study this compound derivatives?
- DFT Calculations : Optimize molecular geometry and predict vibrational frequencies (IR) or NMR chemical shifts for structural validation .
- NBO Analysis : Investigates electronic interactions (e.g., Re–O bonding in rhenium complexes) .
- Molecular Dynamics (MD) : Simulates ligand-protein binding stability over time, complementing docking studies .
Q. What methodologies are used to evaluate the pharmacokinetic and toxicity profiles of these compounds?
- ADMET Prediction : Tools like SwissADME or admetSAR estimate permeability (LogP), bioavailability, and hepatotoxicity .
- In vivo Models : Rodent studies assess acute toxicity (LD₅₀) and organ-specific effects (e.g., liver/kidney histopathology) .
- Plasma Stability Assays : HPLC monitoring of compound degradation in simulated biological fluids .
Methodological Guidelines
- Synthetic Optimization : Prioritize solvents with high polarity (e.g., DMF, ethanol) for Knoevenagel condensations to enhance reaction rates .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/acetone) for high-purity products .
- Data Reproducibility : Report detailed reaction conditions (e.g., molar ratios, stirring time) and characterize all intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
